(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, linked via a methylene bridge to a piperidine ring, and further connected to a 1H-indol-5-yl methanone moiety. The 2-fluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-6-2-1-5-18(19)22-26-21(30-27-22)12-15-4-3-11-28(14-15)23(29)17-7-8-20-16(13-17)9-10-25-20/h1-2,5-10,13,15,25H,3-4,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENBYDPEDURTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the piperidine ring: : The oxadiazole intermediate can be reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Introduction of the indole moiety: : The final step involves coupling the piperidine-oxadiazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can undergo various chemical reactions, including:
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Oxidation: : The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: NaH, K2CO3
Coupling reagents: DCC, EDC
Catalysts: DMAP
Major Products
Oxidation: Indole-2,3-dione derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the 2-fluorophenyl group and the oxadiazole ring enhances its biological activity and stability, making it a candidate for various applications.
| Component | Description |
|---|---|
| Piperidine | A cyclic amine that serves as a versatile building block in drug design. |
| Oxadiazole | A five-membered heterocyclic compound known for its biological activity, including antimicrobial and anticancer properties. |
| Indole | A bicyclic structure that is often found in biologically active compounds, contributing to neuropharmacological effects. |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the compound can inhibit bacterial growth effectively. For instance, a series of piperidine derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .
Anticancer Potential
The structural components of the compound suggest potential anticancer properties. Compounds with indole and oxadiazole moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The unique combination of these structures may enhance their efficacy against specific cancer types .
Central Nervous System Disorders
Given the presence of the piperidine and indole structures, this compound may also be explored for neuropharmacological applications. Similar compounds have been investigated for their effects on cognitive functions and neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems by these compounds could lead to therapeutic advancements in treating CNS disorders .
Synthesis and Evaluation
A notable study synthesized novel derivatives containing oxadiazole and evaluated their biological activities through various assays. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in metabolic pathways, potentially leading to applications in metabolic syndrome treatments .
Mechanism of Action
The mechanism of action of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission.
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Pathways Involved: : The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This can lead to changes in cellular behavior, such as apoptosis or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents on the oxadiazole, piperidine, or aromatic moieties. Key comparisons include:
† Predicted using QSAR models due to lack of experimental data for the target compound.
Pharmacological and Biochemical Insights
- Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound provides greater metabolic stability compared to the isoxazole in , as oxadiazoles are less prone to hydrolytic cleavage .
- Fluorophenyl Position : The 2-fluorophenyl substituent in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to the 4-fluorophenyl analog in , which could alter target selectivity (e.g., serotonin receptors vs. kinase inhibitors).
- Indole vs. This could improve affinity for targets like 5-HT receptors or PARP enzymes .
Biological Activity
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a hybrid molecule that integrates the structural features of oxadiazole and indole, which have been associated with diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that combine the indole and oxadiazole moieties. The presence of the 2-fluorophenyl group enhances the compound's electronic properties, which can influence its biological activity. The molecular formula for this compound is C19H20FN3O, with a molecular weight of approximately 329.38 g/mol.
1. Antidiabetic Activity
Recent studies have indicated that derivatives containing the oxadiazole structure exhibit significant antidiabetic properties. For example, compounds with similar structures showed inhibition concentrations (IC50) against alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. Notably, one derivative demonstrated an IC50 value of 4.50 ± 0.20 µM against alpha-amylase and 5.80 ± 0.80 µM against alpha-glucosidase, suggesting strong inhibitory potential .
| Compound | Alpha-Amylase IC50 (µM) | Alpha-Glucosidase IC50 (µM) |
|---|---|---|
| Lead Compound | 4.50 ± 0.20 | 5.80 ± 0.80 |
| Compound 1 | 13.10 ± 0.40 | 12.30 ± 0.10 |
| Compound 2 | 8.20 ± 0.10 | 9.10 ± 0.30 |
2. Anticancer Activity
The oxadiazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain compounds exhibited high potency against various cancer cell lines, including breast cancer (MCF-7) and leukemia (SR). For instance, one derivative showed over 90% inhibition in T-47D breast cancer cells .
| Cell Line | % Inhibition |
|---|---|
| T-47D Breast Cancer | 90.47% |
| SR Leukemia | 81.58% |
| SK-MEL-5 Melanoma | 84.32% |
| MDA-MB-468 Breast Cancer | 84.83% |
3. Antimicrobial Activity
Compounds featuring the oxadiazole ring have also demonstrated significant antimicrobial properties, showing effectiveness against bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit key enzymes involved in glucose metabolism suggests potential use in managing diabetes.
- Cell Proliferation Inhibition : The anticancer effects are likely due to interference with cell cycle progression and induction of apoptosis in cancer cells.
- Antimicrobial Action : The disruption of microbial cell integrity and metabolic processes contributes to its antimicrobial efficacy.
Case Studies
Several studies have explored the effectiveness of compounds structurally related to this compound:
- Study on Antidiabetic Activity : A recent investigation synthesized various derivatives and tested their inhibitory effects on alpha-amylase and alpha-glucosidase, confirming the lead compound's superior activity .
- Anticancer Evaluation : Another research effort assessed a series of oxadiazole derivatives for their cytotoxic effects on multiple cancer cell lines, revealing promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
